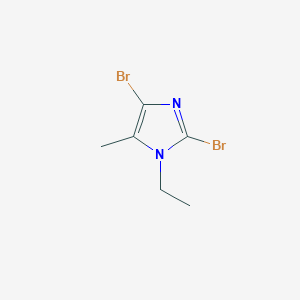
2,4-Dibromo-1-ethyl-5-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-1-ethyl-5-methyl-1H-imidazole: is a heterocyclic compound with the following structure:
BrBr
∣∣
CC
N−C(CH3)−C(CH2CH3)−N
HH
It contains two bromine atoms, an ethyl group, and a methyl group attached to the imidazole ring. Imidazoles are essential heterocycles found in various functional molecules, including pharmaceuticals, agrochemicals, dyes, and materials .
Preparation Methods
Synthetic Routes:: One method to synthesize 2,4-dibromo-1-ethyl-5-methyl-1H-imidazole involves cyclization of amido-nitriles. Fang et al. reported a protocol where amido-nitriles react under nickel-catalyzed conditions to form the desired 2,4-disubstituted NH-imidazoles . The reaction proceeds via addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Industrial Production:: Industrial-scale production methods for this compound may involve variations of the synthetic route mentioned above, optimized for efficiency and yield.
Chemical Reactions Analysis
2,4-Dibromo-1-ethyl-5-methyl-1H-imidazole can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed include derivatives of the imidazole ring with different substituents.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potentially as a ligand or probe in biological studies.
Medicine: Investigated for antimicrobial or other therapeutic properties.
Industry: Used in the synthesis of functional materials.
Mechanism of Action
The precise mechanism by which 2,4-dibromo-1-ethyl-5-methyl-1H-imidazole exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could explore related imidazoles and highlight the uniqueness of this particular compound.
Remember that this overview provides a starting point, and in-depth studies would be needed for specific applications or comparisons
Properties
Molecular Formula |
C6H8Br2N2 |
|---|---|
Molecular Weight |
267.95 g/mol |
IUPAC Name |
2,4-dibromo-1-ethyl-5-methylimidazole |
InChI |
InChI=1S/C6H8Br2N2/c1-3-10-4(2)5(7)9-6(10)8/h3H2,1-2H3 |
InChI Key |
RXSCWQKUJKUJCE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(N=C1Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















